N-(tert-Butyl)pyridine-3-sulfonamide
Overview
Description
N-(tert-Butyl)pyridine-3-sulfonamide is an organic compound with the molecular formula C9H14N2O2S . It belongs to the class of organic compounds known as phenylquinolines .
Synthesis Analysis
A multi-step continuous flow process involving magnesium-halogen exchange, sulfonylation with sulfuryl chloride, and reaction with tert-butylamine was developed for the synthesis of an arylsulfonamide pharmaceutical intermediate . The process exhibits significant functional group tolerance and allows for the preparation of a number of arylsulfonyl chlorides and sulfonamides under mild conditions .Molecular Structure Analysis
The compound has extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å. In addition, the crystal also has a nearly linear intermolecular N–H···N hydrogen bond at a relatively short distance of 1.96 Å .Chemical Reactions Analysis
Sulfonamides have played a defining role in the history of drug development and continue to be prevalent today. In particular, primary sulfonamides are common in marketed drugs .Physical And Chemical Properties Analysis
N-(tert-Butyl)pyridine-3-sulfonamide has a molecular weight of 214.29 . It is a powder with a melting point of 76-77°C .Scientific Research Applications
Synthesis and Chemical Reactions
- One-pot Synthesis of Aryl Sulfonamides: A practical protocol for the synthesis of various aryl sulfonamides, including pyridine-core-substituted 7-azaindolyl sulfonamides, involves the bromine-lithium exchange reaction of an aryl bromide with tert-butyllithium (Waldmann et al., 2013).
- Gold-Catalyzed Oxidation of Chiral Homopropargyl Sulfonamides: A method for gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides leading to enantioenriched pyrrolidin-3-ones (Shu et al., 2014).
- Synthesis of Protected β-Amino Acids: The Reformatsky reagent tert-butoxycarbonylmethylzinc bromide is used to add to N-sulfonylimines, producing protected β-amino acids (Robinson & Wyatt, 1993).
Catalysis and Organic Reactions
- Synthesis of Sulfonamides via Sulfonylation: A direct, sustainable method for synthesizing various sulfonamides via sulfonylation of sulfonyl hydrazides with tert-amines is developed (Chen et al., 2019).
- Regioselective Addition to Pyridine Derivatives: Highly regioselective addition of tert-butyl magnesium reagents to pyridine derivatives for synthesizing 3-substituted 4-tert-butylpyridine derivatives (Rappenglück et al., 2017).
Applications in Medicinal Chemistry
- Anti-inflammatory Effects in Macrophage Cells: A series of pyridine possessing terminal sulfonamides were synthesized and tested for anti-inflammatory effects, showing significant inhibition in NO and PGE2 production and cytokines in macrophage cells (Mersal et al., 2021).
Safety And Hazards
Future Directions
The process for synthesizing N-(tert-Butyl)pyridine-3-sulfonamide was successfully implemented, including a robust control strategy to manage the levels of several process impurities . This process could be further optimized and scaled up for industrial applications. Additionally, the compound’s potential as a noncovalent inhibitor of SARS-CoV 3CLpro suggests possible future directions in antiviral drug development .
properties
IUPAC Name |
N-tert-butylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)11-14(12,13)8-5-4-6-10-7-8/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUDXBGLWJRZDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545820 | |
Record name | N-tert-Butylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)pyridine-3-sulfonamide | |
CAS RN |
17432-06-3 | |
Record name | N-tert-Butylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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